N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide
Description
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide is a complex organic compound that features a pyridine-3-sulfonamide scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c17-13-3-5-14(6-4-13)20-11-12(8-16(20)21)9-19-24(22,23)15-2-1-7-18-10-15/h1-7,10,12,19H,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHORJGMFMNLVIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNS(=O)(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide typically involves multistep reactions.
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure,
Biological Activity
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure that includes a pyrrolidinone ring, a 4-fluorophenyl group, and a pyridine sulfonamide moiety, which may contribute to its biological activity.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 320.37 g/mol. The structural representation is as follows:
| Component | Description |
|---|---|
| CAS Number | 955256-09-4 |
| Molecular Weight | 320.37 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the sulfonamide group suggests potential inhibitory effects on carbonic anhydrase and other sulfonamide-sensitive enzymes, which are critical in various physiological processes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. For instance, studies have shown that derivatives containing similar structural motifs display significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis in these cells may be linked to its interference with cell cycle regulation.
Case Studies
- Antitumor Activity : A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment.
- Antibacterial Efficacy : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating moderate antibacterial activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications to the pyrrolidinone ring and substitution patterns significantly affect biological activity. Compounds with electron-withdrawing groups on the aromatic rings tend to exhibit enhanced potency against targeted enzymes and receptors.
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased lipophilicity and bioavailability |
| Alteration of Sulfonamide Group | Enhanced enzyme inhibition |
Toxicity Profile
Toxicological assessments reveal that this compound has a favorable safety profile at therapeutic concentrations. However, further studies are necessary to fully elucidate its long-term effects and potential toxicity in vivo.
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. The initial steps often include the formation of the pyrrolidinone intermediate, which is then coupled with the fluorophenyl group under controlled conditions to yield the final product.
The mechanism of action is believed to involve interactions with specific molecular targets, including enzymes and receptors that modulate various biological pathways. This interaction may influence signaling pathways related to inflammation and cancer progression.
This compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells through apoptosis induction. For instance, it has shown efficacy against various cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Properties : Research indicates that compounds with similar sulfonamide structures exhibit significant antimicrobial activity. The compound's structural features may enhance its ability to target bacterial pathogens effectively.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory therapies.
Case Study 1: Anticancer Effects
In vitro studies have demonstrated that this compound significantly inhibits the growth of A431 vulvar epidermal carcinoma cells. The mechanism involves activation of caspase pathways leading to apoptosis, highlighting its potential as an anticancer therapeutic agent.
Case Study 2: Antimicrobial Activity
Research conducted on various bacterial strains revealed that this compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. Its effectiveness suggests potential use in developing new antibiotics.
Q & A
Basic: What are the recommended synthetic routes for N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step protocols:
- Step 1 : Preparation of the pyrrolidinone core. A 4-fluorophenyl group can be introduced via reductive amination or nucleophilic substitution on a pre-formed pyrrolidin-5-one scaffold .
- Step 2 : Functionalization at the 3-position. A methyl linker is introduced via alkylation or Mitsunobu reaction, followed by coupling with pyridine-3-sulfonamide using sulfonyl chloride intermediates under anhydrous conditions (e.g., pyridine as a base) .
- Optimization : Reaction yields improve with controlled temperatures (0–25°C), inert atmospheres, and stoichiometric monitoring of sulfonyl chloride to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard.
Basic: How can researchers validate the structural integrity and purity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve stereochemistry and confirm bond angles/distances, especially for the pyrrolidinone ring and sulfonamide linkage (e.g., C–S bond length ~1.76 Å, S–N ~1.63 Å) .
- NMR Spectroscopy : Key signals include:
- HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular weight ([M+H]⁺ expected ~362 g/mol).
Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting the sulfonamide and fluorophenyl moieties?
Methodological Answer:
- Sulfonamide Modifications : Replace pyridine-3-sulfonamide with heterocyclic sulfonamides (e.g., thiazole, imidazole) to evaluate electronic effects on target binding. Use Hammett constants (σ) to correlate substituent electronegativity with activity .
- Fluorophenyl Substitutions : Introduce electron-withdrawing groups (e.g., –CF₃, –NO₂) or bioisosteres (e.g., chlorophenyl, thienyl) to probe hydrophobic interactions. Compare IC₅₀ values in enzyme assays (e.g., kinase inhibition) .
- Computational Docking : Perform molecular dynamics simulations using crystal structures of related sulfonamide-protein complexes (e.g., carbonic anhydrase or kinase targets) to predict binding affinities .
Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Assay Validation :
- In vitro : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm target engagement. For kinase inhibition, compare results across ADP-Glo™ and Caliper mobility shift assays .
- Cell-based : Normalize data to cytotoxicity controls (MTT assay) to distinguish specific activity from off-target effects .
- Data Normalization : Account for solvent effects (DMSO tolerance <1%) and buffer pH variations, which may alter sulfonamide ionization (pKa ~10–12) .
Advanced: What computational approaches are recommended for predicting metabolic stability and off-target interactions?
Methodological Answer:
- Metabolism Prediction : Use in silico tools like ADMET Predictor™ or StarDrop™ to identify labile sites (e.g., pyrrolidinone ring oxidation, sulfonamide cleavage). Validate with microsomal stability assays (human liver microsomes, NADPH cofactor) .
- Off-Target Profiling : Perform pharmacophore screening against databases (ChEMBL, PubChem) to identify potential targets. Molecular docking with hERG or CYP450 isoforms (e.g., CYP3A4) assesses cardiotoxicity and drug-drug interaction risks .
Basic: What are the critical considerations for designing stability studies under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to:
- Acidic/alkaline conditions : 0.1M HCl/NaOH at 40°C for 24h. Monitor degradation via HPLC (e.g., hydrolysis of the sulfonamide group at pH <3) .
- Oxidative stress : 3% H₂O₂, 25°C for 6h. Check for pyrrolidinone ring oxidation products.
- Thermal Stability : Store at 40°C/75% RH for 4 weeks. Use DSC/TGA to identify melting point shifts or hydrate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
